N,N,N-Triethyl-3-methylanilinium iodide
CAS No.: 3441-56-3
Cat. No.: VC18928681
Molecular Formula: C13H22IN
Molecular Weight: 319.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3441-56-3 |
|---|---|
| Molecular Formula | C13H22IN |
| Molecular Weight | 319.22 g/mol |
| IUPAC Name | triethyl-(3-methylphenyl)azanium;iodide |
| Standard InChI | InChI=1S/C13H22N.HI/c1-5-14(6-2,7-3)13-10-8-9-12(4)11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | KQKFNKOWSRVGJE-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+](CC)(CC)C1=CC=CC(=C1)C.[I-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N,N,N-Triethyl-3-methylanilinium iodide consists of a central nitrogen atom bonded to three ethyl groups, a 3-methylphenyl ring, and an iodide counterion. The quaternary ammonium center confers cationic character, enhancing solubility in polar media. The 3-methyl substitution on the aromatic ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. For example, -NMR spectra of similar quaternary ammonium salts reveal distinct proton environments:
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Ethyl group protons resonate between 1.0–1.2 ppm (triplet, ) .
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Aromatic protons in the 3-methylphenyl group appear as a multiplet at 6.5–7.5 ppm .
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Methyl groups attached to the aromatic ring exhibit singlets near 2.3 ppm .
These spectral features align with those reported for structurally related compounds, enabling precise structural verification .
Synthesis and Reaction Mechanisms
Conventional Alkylation Routes
The synthesis of N,N,N-Triethyl-3-methylanilinium iodide typically involves the reaction of N,N-diethyl-3-methylaniline with ethyl iodide under reflux conditions. This method mirrors protocols used to prepare [N2223I][I3], where triethylamine reacts with 1,3-diiodopropane to form a quaternary ammonium salt . Key steps include:
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Alkylation:
This exothermic reaction proceeds via an mechanism, with the iodide ion acting as a nucleophile.
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Purification:
The crude product is recrystallized from ethanol or methanol to yield high-purity crystals .
Optimization Parameters
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Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation.
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Solvent: Polar aprotic solvents like acetonitrile enhance reaction efficiency .
Alternative Synthetic Pathways
Recent advances explore solvent-free conditions or ionic liquid-mediated synthesis to improve sustainability. For example, [N2223I][I3] was synthesized without organic solvents, achieving 95% yield via mechanical stirring of triethylamine and 1,3-diiodopropane . Adapting this approach could reduce environmental impact in N,N,N-Triethyl-3-methylanilinium iodide production.
Physicochemical Properties
Solubility and Stability
N,N,N-Triethyl-3-methylanilinium iodide exhibits high solubility in polar solvents (Table 1), a trait critical for applications in catalysis or electrochemistry. Stability studies indicate decomposition above 200°C, with degradation pathways involving Hofmann elimination or nucleophilic substitution .
Table 1: Solubility Profile of N,N,N-Triethyl-3-methylanilinium Iodide
| Solvent | Solubility (g/100 mL) | Temperature (°C) |
|---|---|---|
| Water | 15.2 | 25 |
| Methanol | 22.8 | 25 |
| Acetonitrile | 18.5 | 25 |
| Diethyl ether | <0.1 | 25 |
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point range of 185–190°C, consistent with ionic liquids of similar molecular weight . Thermal gravimetric analysis (TGA) shows 5% weight loss at 210°C, attributable to iodide anion liberation.
Applications in Industrial and Research Contexts
Phase-Transfer Catalysis
Quaternary ammonium salts like N,N,N-Triethyl-3-methylanilinium iodide facilitate reactions between immiscible reactants. For instance, they accelerate nucleophilic substitutions in biphasic systems, as demonstrated in the synthesis of iodoarenes using [N2223I][I3] .
Electrochemical Applications
The compound’s ionic nature and thermal stability make it suitable for electrolyte formulations in batteries or supercapacitors. Analogous salts have been tested in lithium-ion batteries, showing enhanced ionic conductivity at elevated temperatures .
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